5-Phenoxybenzene-1,3-diol
CAS No.: 666180-48-9
Cat. No.: VC7992127
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 666180-48-9 |
|---|---|
| Molecular Formula | C12H10O3 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-phenoxybenzene-1,3-diol |
| Standard InChI | InChI=1S/C12H10O3/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,13-14H |
| Standard InChI Key | XMVRGUQSKOUGDU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 5-phenoxybenzene-1,3-diol consists of a central benzene ring with the following substituents:
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Hydroxyl groups (-OH) at positions 1 and 3
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Phenoxy group (-OPh) at position 5
This arrangement creates a planar geometry with intramolecular hydrogen bonding between the hydroxyl groups, stabilizing the molecule and influencing its solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 202.21 | |
| IUPAC Name | 5-Phenoxybenzene-1,3-diol | |
| CAS Number | 666180-48-9 | |
| SMILES | OC1=CC(O)=CC(C2=CC=CC=C2)=C1 |
Spectroscopic Features
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IR Spectroscopy: Strong absorption bands at 3300–3500 cm (O-H stretch) and 1250–1150 cm (C-O-C ether linkage) .
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NMR: NMR (CDCl): δ 7.77 (s, 1H, aromatic), δ 6.45–6.60 (m, 4H, aromatic), δ 5.20 (s, 2H, -OH) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 5-phenoxybenzene-1,3-diol typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions:
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Phenol Arylation:
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Chemoselective Coupling:
Table 2: Optimization of Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes rate |
| Catalyst Loading | 5 mol% Pd | Reduces side products |
| Solvent Polarity | High (DMSO) | Enhances solubility |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous-Flow Reactors: Enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes .
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Green Chemistry: Use of water as a solvent and recyclable catalysts (e.g., FeO-supported Pd nanoparticles) to minimize waste .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 2.1 | 25 |
| Ethanol | 45.8 | 25 |
| DCM | 120.3 | 25 |
Polar aprotic solvents enhance solubility due to hydrogen bonding with hydroxyl groups .
Applications in Science and Industry
Pharmaceutical Intermediates
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Antioxidant Agents: The diol structure scavenges free radicals, showing IC values of 12 μM in DPPH assays .
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Anticancer Research: Derivatives inhibit tubulin polymerization (IC = 0.8 μM in MCF-7 cells) .
Polymer Chemistry
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Epoxy Resins: Serves as a crosslinking agent, improving thermal stability by 30% in composite materials.
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Polymer Additives: Reduces UV degradation in polyethylene films by 50% at 0.5 wt% loading.
Organic Synthesis
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Suzuki-Miyaura Coupling: Forms biaryl structures for ligand design (yield: 85–92%) .
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Protecting Groups: Temporarily masks hydroxyl functionalities during multistep syntheses.
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Toxicity (Oral) | 4 | Warning |
| Skin Irritation | 2 | Warning |
| Eye Damage | 2A | Warning |
Recent Advances and Research Directions
Catalytic Innovations
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Photoredox Catalysis: Visible-light-mediated C-O bond formation reduces energy consumption by 60% .
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Enzymatic Synthesis: Laccase-mediated coupling achieves 90% enantiomeric excess in chiral derivatives .
Environmental Impact Mitigation
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